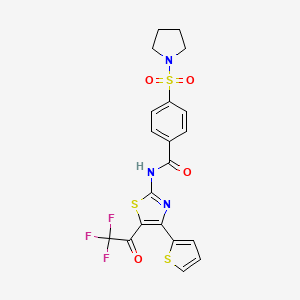

![molecular formula C15H12F5NO2S B2867526 2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide CAS No. 2180764-92-3](/img/structure/B2867526.png)

2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

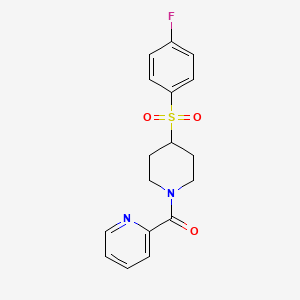

The compound “2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core, which is a common structural motif in many pharmaceutical drugs . The molecule also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide core with a trifluoromethyl group attached to the phenyl ring. The presence of fluorine atoms in the molecule can significantly alter its physical and chemical properties, as fluorine is highly electronegative .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its lipophilicity, potentially improving its ability to cross biological membranes .Scientific Research Applications

Synthesis and Structural Characterization : A study focused on the synthesis of novel N-substituted phenyl benzenesulfonylureas, including compounds similar to the specified benzenesulfonamide. These compounds were synthesized through condensation and characterized using NMR, IR, and ESI-MS, highlighting their potential in various chemical applications (Ta-n, 2015).

Chemical Transformations and Reactions : Research on oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes using a palladium−copper catalyst system under air was conducted. This study is significant for understanding the chemical properties and potential applications in organic synthesis (Miura et al., 1998).

Crystal and Molecular-Electronic Structure Analysis : An investigation into the crystal and molecular-electronic structure of sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provided insights into their electronic structure and kinetic properties. This research is crucial for understanding the molecular behavior of similar benzenesulfonamide compounds (Rublova et al., 2017).

Incorporation into Complex Molecular Structures : The incorporation of the (trifluoromethyl)thio group into benzo[e][1,2]thiazine 1,1-dioxide scaffold via a reaction with benzenesulfonamide was reported. This transformation underscores the compound's versatility in forming complex molecular structures (Xiao et al., 2013).

Development of pH-Responsive Compounds : Research on Mn2+ complexes containing sulfonamide groups with pH-responsive relaxivity explored the potential of these complexes in biological and chemical sensing applications. This is particularly relevant for understanding the interaction of benzenesulfonamides with metal ions (Uzal-Varela et al., 2020).

Mechanism of Action

Target of Action

It is suggested that the compound may have a high affinity for multiple receptors , which could indicate a broad spectrum of biological activities.

Mode of Action

The mode of action of the compound involves its interaction with its targets. Increasing fluorination dramatically increases binding to mammalian DHODHs . This suggests that the compound may exert its effects through enhanced binding to its targets, leading to changes in their function.

Biochemical Pathways

The compound’s potential to bind with high affinity to multiple receptors suggests that it may influence a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound’s increased binding to mammalian dhodhs suggests that it may have good bioavailability

Result of Action

The compound’s potential to bind with high affinity to multiple receptors suggests that it may have a wide range of effects at the molecular and cellular level.

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activity and potential applications in medicine. This could involve testing the compound in biological assays, studying its mechanism of action, and potentially developing it into a drug candidate .

properties

IUPAC Name |

2,4-difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F5NO2S/c1-21(9-10-2-4-11(5-3-10)15(18,19)20)24(22,23)14-7-6-12(16)8-13(14)17/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXYEIGCJAHTEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

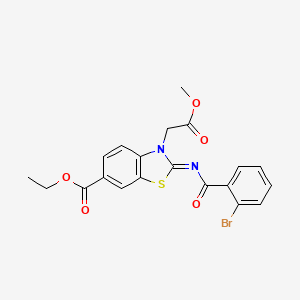

![methyl 2-(2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2867445.png)

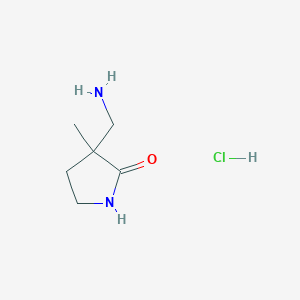

![1-(3-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2867450.png)

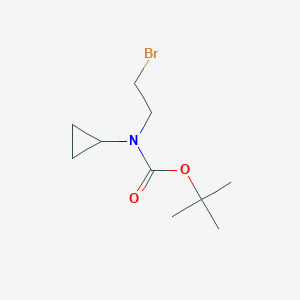

![2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2867452.png)

![6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2867455.png)

![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867458.png)

![3-(4-chlorophenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2867464.png)